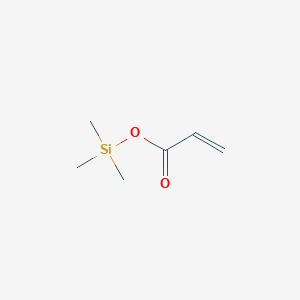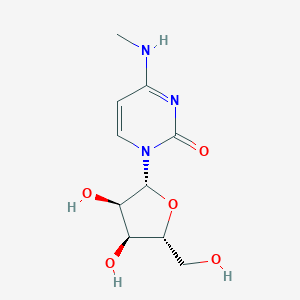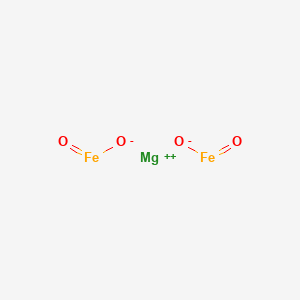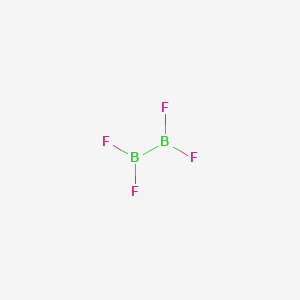
Diboron tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diboron tetrafluoride (B2F4) is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the boron halides family and is characterized by its strong Lewis acidity, high electron deficiency, and low boiling point.
Wirkmechanismus
Diboron tetrafluoride acts as a strong Lewis acid due to its electron-deficient boron atoms, which can accept electron pairs from donor molecules. In organic synthesis, diboron tetrafluoride catalyzes reactions by activating the electrophilic center of the substrate and stabilizing the transition state. In catalysis, diboron tetrafluoride acts as a co-catalyst by activating the boron-hydrogen bond and facilitating the transfer of hydride ions. In medicinal chemistry, diboron tetrafluoride induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemische Und Physiologische Effekte
Diboron tetrafluoride has been shown to have low toxicity and low environmental impact. However, its strong Lewis acidity and reactivity can cause skin and eye irritation, respiratory problems, and chemical burns. In medicinal chemistry, diboron tetrafluoride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Diboron tetrafluoride has several advantages for lab experiments, including its high reactivity, low toxicity, and versatility. However, its strong Lewis acidity and reactivity can also pose challenges in handling and storage. Additionally, its high cost and limited availability can limit its use in certain experiments.
Zukünftige Richtungen
Future research directions for diboron tetrafluoride include the development of new synthesis methods, the exploration of its potential applications in catalysis and material science, and the investigation of its mechanism of action in medicinal chemistry. Additionally, the development of safer and more efficient handling and storage methods can further enhance its potential applications in various fields.
Synthesemethoden
Diboron tetrafluoride can be synthesized through several methods, including the reaction of boron trifluoride (BF3) with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). Another common method involves the reaction of boron oxide (B2O3) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3) or antimony pentachloride (SbCl5).
Wissenschaftliche Forschungsanwendungen
Diboron tetrafluoride has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, material science, and medicinal chemistry. In organic synthesis, diboron tetrafluoride is used as a powerful Lewis acid catalyst for various reactions such as Friedel-Crafts alkylation, Diels-Alder reaction, and Michael addition. In catalysis, diboron tetrafluoride is used as a co-catalyst in various reactions such as olefin polymerization and hydroboration. In material science, diboron tetrafluoride is used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. In medicinal chemistry, diboron tetrafluoride is used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
13965-73-6 |
|---|---|
Produktname |
Diboron tetrafluoride |
Molekularformel |
B2F4 |
Molekulargewicht |
97.62 g/mol |
IUPAC-Name |
difluoroboranyl(difluoro)borane |
InChI |
InChI=1S/B2F4/c3-1(4)2(5)6 |
InChI-Schlüssel |
WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
SMILES |
B(B(F)F)(F)F |
Kanonische SMILES |
B(B(F)F)(F)F |
Andere CAS-Nummern |
13965-73-6 |
Synonyme |
difluoroboranyl-difluoro-borane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



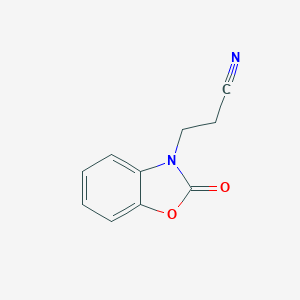
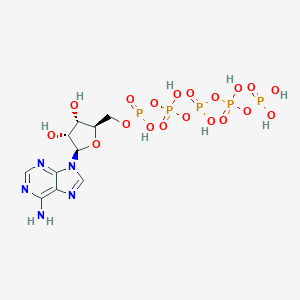
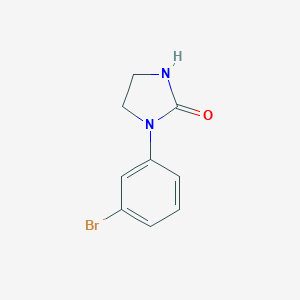
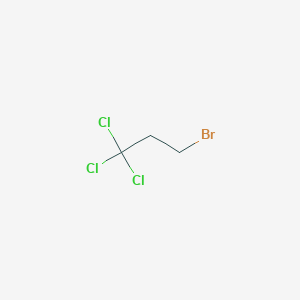
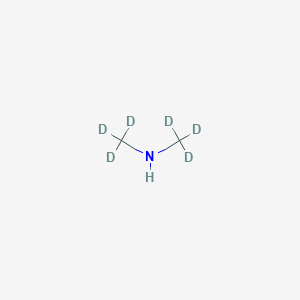
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
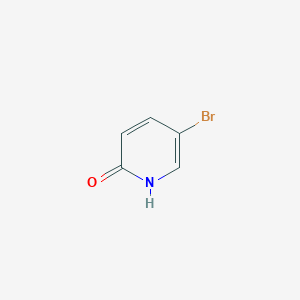
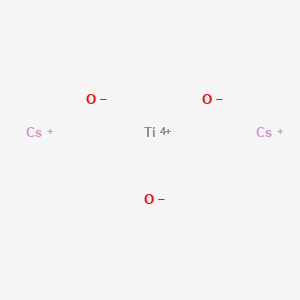
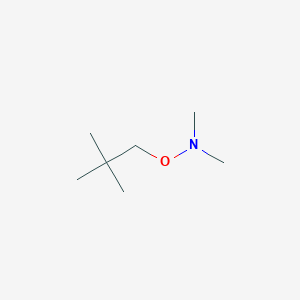
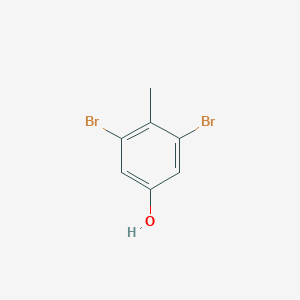
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
